molecular formula C17H15NO5 B12901119 4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran CAS No. 922140-88-3

4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran

Cat. No.: B12901119
CAS No.: 922140-88-3
M. Wt: 313.30 g/mol
InChI Key: SLROBDSXXFCUTO-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)benzofuran is a complex organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of methoxy groups at positions 4 and 6, a methyl group at position 2, and a nitrophenyl group at position 3 on the benzofuran ring. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)benzofuran typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzofuran under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)benzofuran involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)benzofuran is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitrophenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .

Properties

CAS No.

922140-88-3

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

4,6-dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran

InChI

InChI=1S/C17H15NO5/c1-10-16(11-5-4-6-12(7-11)18(19)20)17-14(22-3)8-13(21-2)9-15(17)23-10/h4-9H,1-3H3

InChI Key

SLROBDSXXFCUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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